molecular formula C11H18N2O2 B3432922 (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester CAS No. 1082827-81-3

(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester

Cat. No.: B3432922
CAS No.: 1082827-81-3
M. Wt: 210.27 g/mol
InChI Key: NHPZJVXDBAQQMI-UHFFFAOYSA-N
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Description

"(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester" is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions and an acetic acid tert-butyl ester moiety at the 4-position. This ester derivative is structurally significant due to the steric bulk of the tert-butyl group, which enhances solubility in organic solvents and stabilizes the compound against hydrolysis compared to free carboxylic acids. The synthesis of analogous pyrazole-acetic acid derivatives often involves cyclocondensation of diketones with hydrazines, followed by esterification or functionalization steps . Commercial availability is confirmed by supplier listings, with synonyms such as "tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate" and CAS-associated identifiers .

Properties

IUPAC Name

tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7-9(8(2)13-12-7)6-10(14)15-11(3,4)5/h6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPZJVXDBAQQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082827-81-3
Record name tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
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Biological Activity

(3,5-Dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester, also known by its CAS number 1082827-81-3, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and various biological evaluations.

The molecular formula of the compound is C11H18N2O2C_{11}H_{18}N_{2}O_{2} with a molecular weight of approximately 210.27 g/mol. The structure features a pyrazole ring substituted with methyl groups and an acetic acid moiety esterified with tert-butyl.

PropertyValue
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
CAS Number1082827-81-3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves the acylation of a pyrazole derivative using tert-butyl acetic acid. Various reaction conditions can be optimized to enhance yield and purity.

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of pyrazole derivatives, including this compound. In vitro tests using agar diffusion and broth microdilution methods indicated that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this structure have shown Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL against various strains .

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds derived from pyrazole structures have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives have shown selective inhibition profiles with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of pyrazole compounds has been widely studied. The compound has been associated with antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Studies indicate that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Assessment : A group of researchers synthesized a series of pyrazole derivatives and evaluated their antibacterial activity against clinically relevant bacterial strains. The study found that certain modifications in the pyrazole structure enhanced antibacterial efficacy .
  • Anti-inflammatory Evaluation : In a study investigating COX inhibition, several pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced edema models in rats. Results indicated that some compounds exhibited superior anti-inflammatory activity compared to traditional NSAIDs .
  • Cancer Cell Line Studies : A comprehensive evaluation of various pyrazole derivatives showed promising results in inhibiting the growth of cancer cells across different types, suggesting a broad-spectrum anticancer potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester can inhibit the growth of various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications in the pyrazole structure can enhance antimicrobial efficacy against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis. A case study highlighted its potential in reducing inflammation markers in animal models .

Anticancer Potential

Emerging research suggests that this ester may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. Further investigation is necessary to elucidate the underlying mechanisms and therapeutic potential .

Herbicidal Activity

This compound has been explored for its herbicidal properties. Research indicates that it can effectively inhibit the growth of certain weed species without harming crop plants. Field trials have shown promising results in controlling invasive plant species while maintaining crop yield .

Plant Growth Regulation

Studies suggest that this compound may act as a plant growth regulator, promoting root development and enhancing stress tolerance in plants. Its application in agricultural settings could lead to improved crop resilience against environmental stressors .

Synthesis of Novel Polymers

The unique structure of this compound allows for its use as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated its effectiveness in creating polymeric materials suitable for high-performance applications .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Studies indicate that incorporating this ester into formulations can improve resistance to environmental degradation and enhance overall durability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

α-(3,5-dimethyl-1H-pyrazol-4-yl)-p-toluic acid (HL2.7)

  • Structure : Substituted pyrazole with a toluic acid (p-methylbenzoic acid) group.
  • Key Differences : The toluic acid group introduces a planar aromatic system and a free carboxylic acid, enabling coordination to metal ions in polymers. In contrast, the tert-butyl ester lacks acidic protons, reducing its ability to participate in metal-ligand bonding but improving lipophilicity.
  • Applications : HL2.7 is used in coordination polymers for its flexibility and heteroditopicity, whereas the tert-butyl ester is more suited as an intermediate in organic synthesis or drug discovery due to its stability .

Azo Dyes with Pyrazole Diazenyl Groups (Compound C: 2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid)

  • Structure : Pyrazole linked to a nitrobenzoic acid via an azo (-N=N-) bridge.
  • Key Differences : The nitrobenzoic acid group imparts strong solvatochromic properties, with UV-vis absorption shifts dependent on solvent polarity. The tert-butyl ester lacks such electronic conjugation, resulting in weaker solvatochromism. DFT studies confirm that electron-withdrawing groups (e.g., nitro) enhance intramolecular charge transfer, a feature absent in the tert-butyl ester .
  • Applications: Compound C is used in dye chemistry, while the tert-butyl ester may serve as a precursor for non-chromophoric materials.

2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)adamantan-1-yl]acetic acid

  • Structure : Pyrazole fused to an adamantane-acetic acid group.
  • Key Differences : The adamantane moiety adds extreme steric bulk and rigidity, which can hinder molecular packing in crystals. The tert-butyl group, while bulky, is more flexible, allowing better solubility. Purity data (95%) for the adamantane derivative suggest challenges in synthesis compared to the tert-butyl ester, which is commercially available in high purity .
  • Applications : Adamantane derivatives are explored in medicinal chemistry for their biomimetic properties, whereas the tert-butyl ester is utilized in catalysis or as a protecting group.

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester

  • Structure : Imidazole ring with a formyl group and tert-butyl ester.
  • Key Differences: Replacing pyrazole with imidazole alters electronic properties (e.g., basicity and hydrogen-bonding capacity). The formyl group offers a reactive aldehyde for further functionalization, unlike the inert tert-butyl ester.

2-[3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl]-2-oxoacetic acid

  • Structure : Pyrazole substituted with a trifluoromethylphenyl group and oxoacetic acid.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of the oxoacetic acid (pKa ~2–3). The tert-butyl ester’s electron-donating nature raises the pKa of its parent acid, making it less reactive in acidic environments. The oxoacetic acid moiety also enables chelation, unlike the ester .
  • Applications : Used in agrochemicals or as a ligand in coordination chemistry, whereas the tert-butyl ester is a neutral synthetic intermediate.

Q & A

Q. What are the key synthetic methodologies for preparing (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester?

A common approach involves alkylation or esterification of pyrazole intermediates. For example, tert-butyl esters are often synthesized via nucleophilic substitution using bromoacetic acid tert-butyl ester under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base like potassium carbonate. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. LCMS (e.g., m/z 757 [M+H]+) and HPLC (retention time ~1.23 minutes under SQD-FA05 conditions) are critical for validation .

Q. How can the functional groups in this compound be characterized experimentally?

  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches near 1720 cm⁻¹ and pyrazole N-H stretches around 3200 cm⁻¹.
  • NMR : Tert-butyl protons appear as a singlet (~1.4 ppm in 1^1H NMR), while the acetic acid methylene group resonates as a multiplet (~2.5 ppm). Pyrazole protons typically show signals between 6.0–7.0 ppm .
  • LCMS : Confirm molecular weight and fragmentation patterns to distinguish regioisomers .

Q. What analytical techniques are recommended for assessing purity and stability?

Use HPLC with a C18 column (e.g., 1.23-minute retention time under SQD-FA05 conditions) and TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) with iodine visualization for rapid purity checks . For stability, monitor degradation under ambient conditions via repeated HPLC runs over 24–72 hours.

Advanced Research Questions

Q. How can experimental design address contradictions in spectral data or synthetic yields?

Discrepancies in LCMS or NMR data may arise from residual solvents, regioisomers, or degradation. To resolve:

  • Optimize reaction time/temperature to minimize side products.
  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in ambiguous cases.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for precise mass confirmation .

Q. What strategies mitigate limitations in sample degradation during long-term studies?

Organic degradation (e.g., ester hydrolysis) can be minimized by:

  • Storing samples at –20°C under inert gas (N₂/Ar).
  • Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w.
  • Implementing continuous cooling during prolonged experiments (e.g., reaction monitoring over 9+ hours) .

Q. How can computational tools aid in designing derivatives or optimizing synthesis?

  • Molecular Modeling : Use Discovery Studio to predict steric/electronic effects of substituents on pyrazole reactivity.
  • Retrosynthetic Analysis : Build a small-molecule library (e.g., 2-arylbenzofuran analogs) to explore feasible reaction pathways .
  • Validate predictions with DFT calculations (e.g., Gaussian 09) to assess transition-state energetics for esterification steps .

Q. What methodologies resolve challenges in scaling up lab-scale synthesis?

  • Process Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability.
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility for tert-butyl ester formation, reducing side reactions .

Q. How can structural modifications improve solubility for biological assays?

  • Introduce polar groups (e.g., hydroxyl, amine) via post-synthetic modifications.
  • Replace tert-butyl with PEGylated esters to enhance aqueous solubility while retaining metabolic stability. Validate solubility via nephelometry or UV-Vis spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester

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